4-[4-(4-Fluorophenyl)piperazino]aniline
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(4-Fluorophenyl)piperazino]aniline typically involves the reaction of 4-fluoroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)piperazino]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazino]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazino]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(4-Fluorophenyl)piperazino]aniline can be compared with other similar compounds, such as:
- 4-[4-(4-Chlorophenyl)piperazino]aniline
- 4-[4-(4-Bromophenyl)piperazino]aniline
- 4-[4-(4-Methylphenyl)piperazino]aniline
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Biological Activity
4-[4-(4-Fluorophenyl)piperazino]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of psychiatry and oncology. This article reviews the available literature on its biological effects, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound this compound features a piperazine ring substituted with a fluorophenyl group, which is known to enhance biological activity through various mechanisms. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets, potentially increasing potency and selectivity.
Antipsychotic Properties
Research indicates that this compound exhibits antipsychotic properties. It has been noted for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The compound's efficacy as an antipsychotic agent is supported by its structural similarity to known antipsychotics that target these neurotransmitter systems.
Anticancer Activity
In addition to its neuropharmacological effects, this compound has shown promising anticancer activity. Studies have demonstrated that derivatives containing the piperazine moiety, similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been reported to reduce cell viability in human gynecological tumor cell lines by over 80% .
Study on Anticancer Effects
A study evaluating piperazine derivatives found that compounds with structural similarities to this compound showed substantial growth inhibition in several cancer types. For instance, derivatives exhibited IC50 values ranging from 1.00 µM to 2.85 µM across different cancer cell lines, indicating strong antiproliferative activity . The following table summarizes some key findings:
Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
Derivative A | SiHa (Cervical) | 2.85 | -84.40 |
Derivative B | MDA-MB-231 (Breast) | 1.00 | -98.17 |
Derivative C | SK-MEL-5 (Melanoma) | 1.35 | -95.37 |
Monoamine Oxidase Inhibition
Another aspect of interest is the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and depression. Compounds similar to this compound have been studied for their MAO-A and MAO-B inhibitory activities, showing potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : The compound likely interacts with dopamine receptors, influencing dopaminergic signaling pathways.
- Serotonin Reuptake Inhibition : Similar compounds have shown the ability to inhibit serotonin reuptake, enhancing serotonergic transmission.
- Cell Cycle Arrest : Some studies indicate that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOITVYFRAXELU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.